molecular formula C17H21N B1385597 2-Isopropyl-N-(3-methylbenzyl)aniline CAS No. 1039821-59-4

2-Isopropyl-N-(3-methylbenzyl)aniline

Cat. No.: B1385597
CAS No.: 1039821-59-4
M. Wt: 239.35 g/mol
InChI Key: JRTAHEMHPVEQAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-N-(3-methylbenzyl)aniline can be achieved through a multi-step process involving several key reactions:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-N-(3-methylbenzyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine or chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding aniline derivatives.

    Reduction: Formation of reduced aniline derivatives.

    Substitution: Formation of halogenated aniline derivatives.

Scientific Research Applications

2-Isopropyl-N-(3-methylbenzyl)aniline is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-Isopropyl-N-(3-methylbenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-Benzylaniline: Similar structure but lacks the isopropyl group.

    N-(3-Methylbenzyl)aniline: Similar structure but lacks the isopropyl group.

    2-Isopropylaniline: Similar structure but lacks the benzyl group.

Uniqueness

2-Isopropyl-N-(3-methylbenzyl)aniline is unique due to the presence of both the isopropyl and 3-methylbenzyl groups, which confer distinct chemical and physical properties. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-[(3-methylphenyl)methyl]-2-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N/c1-13(2)16-9-4-5-10-17(16)18-12-15-8-6-7-14(3)11-15/h4-11,13,18H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTAHEMHPVEQAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC2=CC=CC=C2C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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